Product packaging for [3-(Propan-2-yloxy)oxolan-3-yl]methanamine(Cat. No.:CAS No. 1593918-30-9)

[3-(Propan-2-yloxy)oxolan-3-yl]methanamine

Cat. No.: B2864731
CAS No.: 1593918-30-9
M. Wt: 159.229
InChI Key: AXNQBOKXLKRJLX-UHFFFAOYSA-N
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Description

The Oxolane (Tetrahydrofuran) Ring System: Foundation in Heterocyclic Organic Chemistry

The oxolane ring, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom. nih.gov This saturated ring system is a cornerstone of heterocyclic chemistry, appearing in a vast number of natural and synthetic compounds. nih.gov Unlike its aromatic counterpart, furan, the flexibility of the oxolane ring allows it to adopt various conformations. Its presence is fundamental to the structure of many biologically crucial molecules, such as the furanose forms of sugars like D-ribose and 2-deoxy-D-ribose, which are integral components of RNA and DNA. nih.govbritannica.com

The oxolane moiety is not only a passive scaffold but also influences the properties of the molecule it is part of. The oxygen atom can act as a hydrogen bond acceptor, and the ring system can be substituted at various positions to create a diverse range of derivatives with specific chemical and physical properties. The synthesis of oxolane derivatives is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. nih.gov

Significance of Primary Amine Functionalities in Chemical Synthesis and Molecular Design

Primary amines, characterized by the -NH2 group, are a fundamental functional group in organic chemistry, serving as indispensable building blocks and key intermediates in the synthesis of a multitude of more complex molecules. fiveable.meamerigoscientific.com Their importance stems from the nucleophilic nature of the nitrogen atom, which readily participates in a wide range of chemical reactions. fiveable.me This reactivity allows for the formation of amides, imines, sulfonamides, and a variety of other nitrogen-containing compounds. fiveable.meamerigoscientific.com

In molecular design, particularly in medicinal chemistry and materials science, the primary amine group is of paramount importance. It can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. purkh.com The ability to easily derivatize primary amines makes them a versatile handle for modifying a molecule's solubility, polarity, and other physicochemical properties. researchgate.net They are found in numerous pharmaceuticals, agrochemicals, dyes, and polymers, highlighting their broad utility across the chemical industry. amerigoscientific.comresearchgate.net

Structural Elucidation and Nomenclatural Context of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine

The name this compound precisely describes the molecule's structure according to IUPAC nomenclature rules. The parent structure is a "methanamine" (CH3NH2), where one hydrogen on the methyl group is substituted. The substituent is a complex group based on an "oxolane" (tetrahydrofuran) ring. The connection point to the methanamine is at the 3-position of this oxolane ring. This same 3-position of the oxolane ring also bears a "propan-2-yloxy" group, which is an isopropyl group connected via an oxygen atom (an isopropoxy group).

This specific substitution pattern, with two distinct functional groups attached to the same carbon atom of the oxolane ring, creates a quaternary center, which can have significant implications for the molecule's three-dimensional shape and reactivity.

Below is a table summarizing the key identifiers for this compound.

PropertyValue
IUPAC Name This compound
Chemical Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS Number 1593918-30-9
SMILES CC(C)OC1(CCOC1)CN
InChI Key AXNQBOKXLKRJLX-UHFFFAOYSA-N

Table 1: Chemical identifiers for this compound. americanelements.com

Overview of Research Trajectories for Complex Heterocyclic Amines

Research into complex heterocyclic amines is a dynamic and rapidly advancing area of chemical science. numberanalytics.commdpi.com The overarching goal is often the development of new synthetic methodologies to create novel molecular architectures that are not readily accessible. numberanalytics.com These efforts are driven by the high occurrence of such motifs in natural products and their crucial role in fields like drug discovery and materials science. mdpi.com

Current research trends focus on several key areas. One major trajectory is the development of stereoselective synthesis methods, allowing for the precise control of the three-dimensional arrangement of atoms in a molecule. This is particularly critical for pharmaceutical applications where different stereoisomers can have vastly different biological activities. Another area of intense investigation is the use of catalysis, including both metal-based and organocatalysis, to facilitate the efficient and environmentally benign synthesis of these complex structures. mdpi.com Furthermore, there is a growing interest in understanding the formation and potential risks of heterocyclic amines that can be generated during the processing of protein-rich foods at high temperatures. nih.govresearchgate.netnih.gov The exploration of novel heterocyclic amines continues to be a fertile ground for discovering compounds with unique properties and potential applications. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B2864731 [3-(Propan-2-yloxy)oxolan-3-yl]methanamine CAS No. 1593918-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-yloxyoxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNQBOKXLKRJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine and Congeners

Strategies for the Construction of the 3,3-Disubstituted Oxolane Core

The creation of the 3,3-disubstituted oxolane framework requires robust and efficient chemical transformations. Key strategies can be broadly categorized into intramolecular cycloetherification reactions and ring-expansion or contraction approaches.

Intramolecular Cycloetherification Reactions

Intramolecular cycloetherification is a direct and widely employed method for the synthesis of cyclic ethers. This approach involves the formation of the ether linkage by the reaction of a hydroxyl group with an electrophilic carbon center within the same molecule.

The acid-catalyzed dehydration of 1,4-diols is a classical and industrially significant method for the production of tetrahydrofuran (B95107). rsc.orgresearchgate.netgoogle.comnih.gov This reaction typically proceeds via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to cyclization and elimination of a water molecule. While highly effective for the synthesis of unsubstituted tetrahydrofuran, the application of this method to the synthesis of 3,3-disubstituted oxolanes requires careful consideration of the substrate and reaction conditions to avoid potential side reactions such as pinacol (B44631) rearrangement or elimination.

The use of solid acid catalysts, such as heteropoly acids, has been explored to facilitate the cyclodehydration of 1,n-diols, offering advantages in terms of catalyst recovery and reuse. rsc.org For instance, H₃PW₁₂O₄₀ has been shown to be an effective catalyst for the cyclodehydration of various diols to their corresponding cyclic ethers. rsc.org While specific examples for 3,3-disubstituted 1,4-diols are not extensively detailed in the provided literature, the general principles of this methodology can be applied. The reaction is typically carried out at elevated temperatures, and the choice of acid catalyst and solvent can significantly influence the reaction efficiency and selectivity.

A ferrocenium-catalyzed dehydrative cyclization of 1,4-diols has also been reported for the synthesis of trisubstituted tetrahydrofurans. mdpi.com This method involves treating substituted γ-lactones with organolithium reagents to generate the corresponding 1,4-diols, which are then cyclized using a catalytic amount of ferrocenium (B1229745) tetrafluoroborate. mdpi.com

Diol SubstrateCatalystTemperature (°C)Yield (%)Reference
1,4-ButanediolH₃PW₁₂O₄₀10098 rsc.org
1-Phenyl-1,4-butanediolFerrocenium tetrafluoroborate45-7072-83 mdpi.com

Table 1: Examples of Acid-Catalyzed Dehydration of Diols for Tetrahydrofuran Synthesis

The intramolecular hydroalkoxylation of hydroxy-olefins presents a powerful and atom-economical approach to the synthesis of cyclic ethers. Platinum-catalyzed hydroalkoxylation has emerged as a particularly effective method for the cyclization of unactivated olefins under mild conditions. Current time information in Le Flore County, US. This methodology is highly relevant for the construction of 3,3-disubstituted oxolanes from appropriately substituted γ-hydroxy olefins.

Research has demonstrated that platinum(II) complexes, in the presence of a suitable phosphine (B1218219) ligand, can effectively catalyze the intramolecular addition of a hydroxyl group to a carbon-carbon double bond. Current time information in Le Flore County, US. The reaction tolerates a wide range of functional groups and substitution patterns on both the olefin and the alcohol moiety. This method has been successfully applied to the synthesis of spirobicyclic ethers, highlighting its utility in constructing complex molecular architectures.

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
2,2-Diphenyl-4-penten-1-ol[PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃Cl₂CHCHCl₂7078 Current time information in Le Flore County, US.

Table 2: Platinum-Catalyzed Intramolecular Hydroalkoxylation for the Synthesis of a 4,4-Disubstituted Tetrahydrofuran

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by capture of the resulting carbocation by a nucleophile, can be adapted for the synthesis of cyclic ethers. nih.govnih.govmdpi.combeilstein-journals.orgbeilstein-journals.org In the context of oxolane synthesis, an intramolecular Prins-type cyclization of a homoallylic alcohol with a carbonyl compound can lead to the formation of a five-membered ring. This strategy is particularly useful for the synthesis of spirocyclic oxolanes, where the carbonyl group is part of a cyclic ketone.

The reaction is typically promoted by a Lewis or Brønsted acid. nih.govnih.govmdpi.combeilstein-journals.orgbeilstein-journals.org The choice of acid catalyst is crucial and can influence the stereochemical outcome of the reaction. While the synthesis of tetrahydropyrans via Prins cyclization is more commonly reported, the principles can be extended to the formation of tetrahydrofurans, although this often represents a disfavored 5-endo-trig cyclization pathway. researchgate.net Nevertheless, specific examples of Prins cyclizations leading to the formation of spiro[tetrahydrofuran-3,x'] derivatives have been documented, demonstrating the feasibility of this approach for constructing 3,3-disubstituted oxolane cores. nih.govnih.gov

For instance, the multicomponent reaction of a cyclic ketone, a homoallylic alcohol, and methanesulfonic acid has been shown to produce spirocyclic tetrahydropyranyl mesylates in good yields. nih.gov By analogy, the use of a suitable homoallylic alcohol and a ketone could potentially lead to the formation of a spiro-oxolane system.

KetoneHomoallylic AlcoholAcidYield (%)Reference
Tetrahydropyran-4-one3-Buten-1-olMsOH85 nih.gov
Cyclohexanone3-Buten-1-olMsOH82 nih.gov

Table 3: Examples of Prins-type Cyclization for the Synthesis of Spirocyclic Tetrahydropyrans

Ring-Expansion and Contraction Approaches

Alternative strategies for the construction of the 3,3-disubstituted oxolane core involve the transformation of pre-existing ring systems. These methods can offer unique advantages in terms of substrate availability and stereochemical control.

Furan derivatives, which are readily available from biomass, can serve as versatile precursors for the synthesis of saturated heterocycles, including oxolanes. rsc.orgresearchgate.netrsc.org A notable example is the transformation of 2,5-dimethylfuran (B142691) into functionalized tetrahydrofuran derivatives through a three-step cascade reaction. rsc.orgresearchgate.netrsc.org This process involves:

Ring opening: Acid-catalyzed hydrolysis of 2,5-dimethylfuran to yield 2,5-hexanedione (B30556).

Aldol (B89426) condensation: Base-catalyzed condensation of 2,5-hexanedione with an aldehyde to introduce substituents.

Hydrogenation-cyclization: Catalytic hydrogenation of the aldol condensation product, leading to the formation of the substituted tetrahydrofuran ring.

This methodology allows for the introduction of various substituents onto the tetrahydrofuran core, and by carefully selecting the aldehyde in the aldol condensation step, it is conceivable to generate precursors that, upon hydrogenation and cyclization, would yield a 3,3-disubstituted oxolane. While the direct synthesis of a 3,3-disubstituted oxolane from 2,5-dimethylfuran is not explicitly detailed in the provided literature, the modularity of this cascade approach suggests its potential for accessing such structures.

Furan PrecursorAldehydeFinal ProductOverall Yield (%)Reference
2,5-DimethylfuranBenzaldehyde2-Methyl-5-phenethyltetrahydrofuranNot specified rsc.org
2,5-DimethylfuranCyclohexanecarboxaldehyde2-(2-Cyclohexylethyl)-5-methyltetrahydrofuranNot specified rsc.org

Table 4: Examples of Functionalized Tetrahydrofurans Synthesized from 2,5-Dimethylfuran

Ring-Opening of Oxetanes and Subsequent Cyclization

The construction of a tetrahydrofuran ring from an oxetane (B1205548) precursor represents a ring-expansion strategy. This approach leverages the ring strain of the four-membered oxetane ether (106 kJ/mol) to facilitate a ring-opening reaction with a suitable nucleophile. researchgate.net While oxetanes are less reactive than the more strained oxiranes, their ring-opening can still be achieved under various conditions, providing a 1,4-difunctionalized acyclic intermediate primed for subsequent cyclization to the more stable five-membered tetrahydrofuran ring. researchgate.net

The general strategy involves the nucleophilic attack at one of the oxetane's carbon atoms, which can be catalyzed by Lewis or Brønsted acids. researchgate.net For the synthesis of congeners of the target molecule, a key transformation would involve the ring-opening of a 3-substituted oxetane with a carbon-based nucleophile that carries a masked hydroxyl group or a group that can be converted into one. Subsequent intramolecular cyclization, often a Williamson ether synthesis, would then form the desired tetrahydrofuran ring.

A notable modern advancement is the photochemical ring expansion of oxetanes, which can proceed under metal-free conditions. rsc.org This method involves the reaction of oxetanes with carbenes to form an ylide intermediate, which then undergoes rearrangement to yield a tetrahydrofuran derivative. rsc.org Computational studies suggest these photochemical ring expansions proceed via a diradical pathway. rsc.org The efficiency and mild conditions of this photochemical approach make it a valuable tool for synthesizing substituted tetrahydrofurans. rsc.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering unparalleled efficiency and selectivity in the formation of C-C and C-O bonds. Palladium and nickel complexes, in particular, are at the forefront of developing novel cyclization and functionalization strategies applicable to the synthesis of substituted tetrahydrofurans.

Palladium-catalyzed reactions provide a powerful means for the stereoselective synthesis of substituted tetrahydrofurans from acyclic precursors. nih.govnih.gov A prominent method involves the coupling of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.govnih.govacs.org This transformation constructs the tetrahydrofuran ring while simultaneously forming a new carbon-carbon bond and up to two new stereocenters. nih.gov The reactions typically afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high levels of diastereoselectivity (up to >20:1 dr). nih.govnih.gov

The mechanism is proposed to involve the formation of a palladium alkoxide intermediate, followed by alkene insertion and reductive elimination. nih.gov The choice of phosphine ligands and a strong base is crucial for controlling the reactivity and achieving high yields. nih.gov More recently, urea (B33335) ligands have been shown to promote palladium-catalyzed heteroannulation reactions of 2-bromoallyl alcohols with 1,3-dienes, generating a diverse range of polysubstituted THF rings. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed Tetrahydrofuran Synthesis

Entry Alkene Substrate Aryl/Vinyl Halide Catalyst/Ligand Base Product Yield (%) Diastereomeric Ratio (dr) Ref
1 4-Penten-1-ol 2-Bromonaphthalene Pd₂(dba)₃ / P(o-tol)₃ NaOtBu 2-(Naphthalen-2-ylmethyl)tetrahydrofuran 20 N/A nih.gov
2 (E)-Hex-4-en-1-ol Bromobenzene Pd(OAc)₂ / P(o-tol)₃ NaOtBu 5-Methyl-2-phenyltetrahydrofuran 79 >20:1 nih.gov

Nickel catalysis offers complementary strategies for the synthesis of complex organic molecules, including precursors to substituted tetrahydrofurans. Nickel-catalyzed difunctionalization of olefins has emerged as a powerful method to assemble complex molecular scaffolds from simple starting materials. rsc.org These reactions can forge two new carbon-carbon or carbon-heteroatom bonds across a double bond in a single step.

For instance, nickel-catalyzed reductive difunctionalization strategies can be employed to construct alkylborates from vinyl boronates, which are versatile intermediates in organic synthesis. nih.gov A three-component reaction involving a vinyl boronate, an alkyl bromide, and an aryl iodide can lead to complex boronate esters that could be further elaborated into tetrahydrofuran structures. nih.gov Additionally, nickel-catalyzed oxidative C(sp³)–H arylation of ethers like tetrahydrofuran itself demonstrates the power of nickel to functionalize the THF core directly, suggesting pathways to build complexity on a pre-formed ring. researchgate.net These methods are characterized by their broad substrate scope and high functional group tolerance, making them suitable for late-stage functionalization. nih.gov The development of processes based on high-valent Ni(II)/Ni(IV) catalytic cycles further expands the scope of these transformations under mild, redox-neutral conditions. chemrxiv.org

The Redox-Relay Heck reaction is an innovative variant of the classical Heck reaction that enables the functionalization of unactivated alkenes at a remote position. acs.org This strategy is particularly useful for the synthesis of cyclic ethers, including substituted tetrahydrofurans. acs.org In this process, a palladium catalyst facilitates the coupling of an aryl or vinyl halide with an alkenyl alcohol. acs.org Following the initial migratory insertion, the palladium intermediate "walks" along the carbon chain via a series of β-hydride elimination and re-insertion events until it reaches a position where it can interact with the hydroxyl group to effect cyclization and oxidation, ultimately yielding a carbonyl compound. acs.org

An efficient strategy for synthesizing 3-aryl tetrahydrofurans utilizes this reaction, starting from the readily available cis-2-butene-1,4-diol. acs.org The redox-relay Heck reaction with various aryl iodides produces cyclic hemiacetals, which can be easily reduced in a subsequent step to furnish the desired 3-substituted tetrahydrofuran products. acs.org This method is scalable and tolerates a range of functional groups, including basic nitrogen atoms within the aryl halide partner. acs.org

Stereoselective Installation of the Propan-2-yloxy Moiety

The final key structural feature of the target molecule is the propan-2-yloxy group attached to the quaternary C3 position of the oxolane ring. The creation of this ether linkage with control of stereochemistry, especially if the carbon atom were prochiral or part of a racemic mixture to be resolved, requires precise synthetic methods. Asymmetric synthesis provides two primary strategies to achieve this: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries used in a wide array of stereoselective transformations, including alkylations. wikipedia.orgresearchgate.net

In a hypothetical synthesis of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine, a precursor molecule containing a 3-hydroxy-3-(aminomethyl)tetrahydrofuran scaffold could be derivatized with a chiral auxiliary. For instance, the amine could be protected and the hydroxyl group could be alkylated with an isopropylating agent (e.g., 2-iodopropane). The steric bulk of the chiral auxiliary would direct the approach of the electrophile, favoring the formation of one diastereomer of the ether over the other. Subsequent cleavage of the auxiliary would reveal the desired enantiomerically enriched product.

Alternatively, the direct catalytic asymmetric synthesis of ethers represents a more atom-economical approach. encyclopedia.pub This strategy employs a chiral catalyst to create a chiral environment around the reacting species, directly inducing enantioselectivity in the ether-forming reaction. While less common than for other transformations, chiral catalysts, including those based on BINOL derivatives or chiral Lewis acids, can be designed to catalyze the enantioselective addition of alcohols to alkenes or the substitution of leaving groups by alkoxides. researchgate.netnih.govacs.org Such a catalyst could, in principle, differentiate between enantiotopic faces of a prochiral center or enantiomers in a racemic mixture during the formation of the propan-2-yloxy ether linkage. The development of catalysts for these specific transformations remains an active area of research. rsc.org

Stereospecific Alkoxylation Strategies

A primary strategy involves the nucleophilic substitution reaction known as the Williamson ether synthesis. masterorganicchemistry.comnrochemistry.com This method typically involves an alkoxide reacting with an alkyl halide or sulfonate. For the target molecule, a plausible precursor is a diol, such as 3-(hydroxymethyl)oxolan-3-ol (B2747746). This diol can be synthesized from commercially available starting materials like 1,2,4-butanetriol, which can be cyclized to 3-hydroxytetrahydrofuran (B147095) (oxolan-3-ol) and further elaborated. google.comwikipedia.org

The synthetic sequence would proceed as follows:

Protection: The primary alcohol of 3-(hydroxymethyl)oxolan-3-ol is selectively protected using a sterically bulky protecting group (e.g., trityl or silyl (B83357) ethers) to leave the tertiary alcohol free for the next step.

Alkoxide Formation: The free tertiary hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. nrochemistry.comvulcanchem.com

Alkylation: The alkoxide is then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) via an SN2 reaction to form the desired isopropyl ether. masterorganicchemistry.comgoogle.com

Deprotection: The protecting group on the primary alcohol is removed to yield [3-(propan-2-yloxy)oxolan-3-yl]methanol (B2880083), a key intermediate for introducing the amine functionality.

Since this pathway creates the quaternary center before amination, stereocontrol must be established during the synthesis of the initial diol if an enantiomerically pure product is desired.

StepReactant 1Reactant 2ReagentSolventProduct
1 3-(hydroxymethyl)oxolan-3-olTrityl chloridePyridine (B92270)DCM3-hydroxy-3-[(trityloxy)methyl]oxolane
2 3-hydroxy-3-[(trityloxy)methyl]oxolaneSodium Hydride (NaH)-THFSodium 3-[(trityloxy)methyl]oxolan-3-oxide
3 Sodium 3-[(trityloxy)methyl]oxolan-3-oxide2-iodopropane (B156323)-THF3-(Propan-2-yloxy)-3-[(trityloxy)methyl]oxolane
4 3-(Propan-2-yloxy)-3-[(trityloxy)methyl]oxolaneFormic Acid-Ether[3-(Propan-2-yloxy)oxolan-3-yl]methanol

Regio- and Stereocontrolled Introduction of the Methanamine Functionality

With the core [3-(propan-2-yloxy)oxolane] scaffold in hand, the methanamine group can be introduced through several established synthetic routes. The choice of method depends on the available key intermediate derived from the alkoxylation step.

Reductive amination is a robust method for forming amines from carbonyl compounds. nih.govgoogle.com This pathway requires the precursor aldehyde, 3-(propan-2-yloxy)oxolane-3-carbaldehyde . This aldehyde can be synthesized by the oxidation of the primary alcohol, [3-(propan-2-yloxy)oxolan-3-yl]methanol, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern or Dess-Martin oxidation to prevent over-oxidation to the carboxylic acid.

Once the aldehyde is obtained, it can be converted to the target primary amine in a one-pot reaction. The aldehyde is reacted with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride or ammonia in ethanol) to form an intermediate imine, which is then reduced in situ. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. google.com

Aldehyde PrecursorAmine SourceReducing AgentTypical Yield (%)Reference
3-(propan-2-yloxy)oxolane-3-carbaldehydeNH₄OAcNaBH₃CN70-85 google.com
3-(propan-2-yloxy)oxolane-3-carbaldehydeNH₃ in EtOHH₂/Raney Ni75-90 nih.gov
3-(propan-2-yloxy)oxolane-3-carbaldehydeNH₄ClNaBH(OAc)₃65-80 google.com

An alternative and highly effective strategy involves nucleophilic substitution on a carbon atom bearing a good leaving group. This requires converting the primary alcohol of the intermediate [3-(propan-2-yloxy)oxolan-3-yl]methanol into a suitable electrophile.

This conversion can be achieved by:

Halogenation: Reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 3-(chloromethyl)-3-(propan-2-yloxy)oxolane or its bromo-analogue. vulcanchem.com

Sulfonylation: Treating the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester, which are excellent leaving groups.

The resulting electrophile can then be reacted with a nitrogen nucleophile. Direct amination with ammonia can be challenging due to over-alkylation. A more controlled approach is the Gabriel synthesis, which uses potassium phthalimide (B116566) as the ammonia equivalent. The resulting phthalimide is then cleaved, typically with hydrazine, to release the primary amine. Another common method is to use sodium azide (B81097) (NaN₃) as the nucleophile to form an intermediate azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).

The introduction of a nitrile group, which can be subsequently reduced to a methanamine, provides a powerful route to the target compound. A plausible pathway starts from 3-oxotetrahydrofuran . google.com

The Strecker synthesis offers a direct method to form an α-aminonitrile from a ketone. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, 3-oxotetrahydrofuran is treated with ammonia and a cyanide source (e.g., KCN) to form 3-aminooxolane-3-carbonitrile. masterorganicchemistry.comnrochemistry.com The challenge then lies in the selective alkoxylation of the tertiary hydroxyl group that would be generated upon hydrolysis of the imine intermediate.

A more stepwise approach is often preferred for constructing quaternary centers:

Cyanohydrin Formation: 3-oxotetrahydrofuran is reacted with trimethylsilyl (B98337) cyanide (TMSCN) to form the silylated cyanohydrin, 3-hydroxyoxolane-3-carbonitrile.

Alkoxylation: The hydroxyl group is deprotonated with a base (e.g., NaH) and alkylated with 2-iodopropane to install the isopropoxy group, yielding 3-(propan-2-yloxy)oxolane-3-carbonitrile .

Nitrile Reduction: The nitrile group is then reduced to the primary amine using strong reducing agents such as LiAlH₄ or by catalytic hydrogenation with Raney Nickel, which is highly effective for converting nitriles to primary amines.

Sol-gel processes are primarily techniques in materials science used to create solid materials from small molecules, typically involving the formation of a colloid solution (sol) that acts as a precursor for an integrated network (gel). This methodology is extensively used for creating functionalized materials, such as silica (B1680970) gels with covalently attached amine groups for applications in catalysis or chromatography. However, it is not a synthetic method used for the preparation of discrete, small organic molecules like this compound. Therefore, this approach falls outside the scope of direct molecular synthesis for the title compound.

Convergent and Divergent Synthetic Pathways for Complex Oxolane-Amine Architectures

The synthesis of this compound and its congeners can be approached from both convergent and divergent perspectives, allowing for the efficient creation of molecular libraries for screening purposes.

Divergent Synthesis: A divergent approach begins with a common intermediate that is elaborated into a variety of final products. A highly effective starting point for a divergent synthesis of oxolane-amines is 3-oxotetrahydrofuran . google.com From this key intermediate, diverse functionalities can be introduced at the C3 position.

Path A (Varying Alkoxy Group): The ketone can be converted to 3-hydroxyoxolane-3-carbonitrile. This intermediate can then be O-alkylated with a wide range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) before nitrile reduction, leading to a library of C3-alkoxy-C3-methanamine analogues.

Path B (Varying Amine Group): The intermediate 3-(propan-2-yloxy)oxolane-3-carbaldehyde can be subjected to reductive amination with various primary or secondary amines (e.g., methylamine, piperidine) to generate a series of N-substituted analogues.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in a late-stage step. This approach is often more efficient for complex molecules. wikipedia.org For the target compound, a convergent strategy could involve a [3+2] annulation or cycloaddition reaction. organic-chemistry.org For example, a three-atom component containing the pre-installed isopropoxy and protected aminomethyl functionalities could be reacted with a two-atom component like an epoxide to form the oxolane ring. While synthetically complex, this approach allows for significant modularity and can be highly stereoselective.

Methodologies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound, a complex substituted tetrahydrofuran, requires multi-step strategies that allow for the precise installation of functional groups on the oxolane ring. The core challenge lies in the geminal substitution at the C3-position with both an aminomethyl group and an alkoxy group. Advanced synthetic methodologies can be broadly categorized into approaches that build the tetrahydrofuran ring with the desired functionalities pre-installed on an acyclic precursor, and strategies that functionalize a pre-formed tetrahydrofuran ring. This section will focus on the latter, which often provides a more convergent and flexible approach to a variety of analogues.

A key and versatile starting material for the synthesis of C3-substituted tetrahydrofurans is tetrahydrofuran-3-one (also known as 3-oxotetrahydrofuran). This ketone provides a reactive handle for the introduction of various substituents at the C3-position through nucleophilic addition reactions.

A plausible and flexible route to the target compound and its analogues commences with the formation of a cyanohydrin from tetrahydrofuran-3-one. This is typically achieved by treating the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, or by using an alkali metal cyanide like potassium cyanide (KCN) in a buffered solution. This reaction yields 3-hydroxy-3-cyanotetrahydrofuran , a key intermediate where the C3-position is functionalized with both a hydroxyl group and a nitrile.

The synthesis of various alkoxy analogues can be achieved through the O-alkylation of the tertiary hydroxyl group of the cyanohydrin intermediate. For the specific synthesis of the isopropoxy derivative, this would involve reacting 3-hydroxy-3-cyanotetrahydrofuran with an isopropylating agent.

The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This transformation is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere can also be employed, often under basic conditions (e.g., with ammonia) to prevent the formation of secondary amines.

This modular approach allows for the synthesis of a wide array of analogues by varying the alkylating agent in the second step. For instance, using methyl iodide would lead to the methoxy (B1213986) analogue, while benzyl bromide would yield the benzyloxy derivative.

The following table summarizes the proposed synthetic route and highlights the key transformations and intermediates for the synthesis of various analogues.

Step Reaction Starting Material Reagents Intermediate/Product Analogue Variation
1Cyanohydrin FormationTetrahydrofuran-3-oneKCN, H₂O/AcOH or TMSCN, cat. ZnI₂3-Hydroxy-3-cyanotetrahydrofuran-
2O-Alkylation3-Hydroxy-3-cyanotetrahydrofuranNaH, Isopropyl bromide3-Isopropoxy-3-cyanotetrahydrofuranUse of other alkyl halides (e.g., CH₃I, BnBr) for different alkoxy groups.
3Nitrile Reduction3-Isopropoxy-3-cyanotetrahydrofuranLiAlH₄ in THF or H₂, Raney Ni, NH₃This compound-

An alternative approach to the key 3-alkoxy-3-cyanotetrahydrofuran intermediate could involve a modified Strecker synthesis. In this one-pot, three-component reaction, tetrahydrofuran-3-one would be reacted with ammonia, a cyanide source (e.g., KCN), and the desired alcohol (e.g., isopropanol). While the classical Strecker synthesis involves an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, the incorporation of an alcohol could potentially lead to the formation of an α-alkoxynitrile. However, this modified Strecker reaction is less commonly reported for the synthesis of α-alkoxy-α-aminonitriles from ketones.

Further derivatization of the primary amine of this compound opens up another avenue for creating a diverse library of congeners. Standard N-alkylation or N-acylation reactions can be employed to introduce various substituents on the nitrogen atom. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a powerful method for N-alkylation.

The following table outlines some potential derivatization reactions of the parent amine.

Reaction Type Starting Material Reagents Product Class
N-AlkylationThis compoundAlkyl halide, BaseSecondary/Tertiary Amines
Reductive AminationThis compoundAldehyde/Ketone, NaBH(OAc)₃N-Substituted Amines
N-AcylationThis compoundAcyl chloride/Anhydride, BaseAmides
N-SulfonylationThis compoundSulfonyl chloride, BaseSulfonamides

These methodologies provide a robust and flexible platform for the synthesis of this compound and a wide range of its analogues and derivatives, enabling the exploration of structure-activity relationships in various research contexts.

Stereochemical Control and Asymmetric Synthesis of 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine Scaffolds

Inherent Chirality and Stereoisomerism of 3,3-Disubstituted Oxolanes

The core of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine's stereochemical identity lies in the sp³-hybridized carbon atom at the 3-position of the oxolane (tetrahydrofuran) ring. This carbon is a stereocenter because it is bonded to four different substituents: the aminomethyl group, the propan-2-yloxy group, the C2 methylene (B1212753) of the ring, and the C4 methylene of the ring. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-[3-(propan-2-yloxy)oxolan-3-yl]methanamine and (S)-[3-(propan-2-yloxy)oxolan-3-yl]methanamine.

The presence of this single stereocenter means that a racemic mixture, containing equal amounts of both enantiomers, will be optically inactive. However, the individual enantiomers will rotate plane-polarized light in equal but opposite directions. The biological implications of such stereoisomerism are profound, as the specific spatial arrangement of the functional groups often leads to differential interactions with chiral biological targets like enzymes and receptors.

Enantioselective Methodologies for Oxolane Ring Formation

Achieving control over the stereochemistry at the C3 position requires the use of asymmetric synthesis. This involves strategies that either selectively create the desired enantiomer or separate a racemic mixture. Several powerful enantioselective methodologies are applicable to the formation of chiral oxolane rings.

Chiral Brønsted Acid Catalysis for Cyclic Ethers

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the cyclization reactions that form cyclic ethers like oxolanes. These catalysts operate by activating a substrate through protonation, creating a chiral environment that directs the stereochemical outcome of the subsequent reaction. For the synthesis of scaffolds like this compound, a potential strategy would involve an intramolecular hydroalkoxylation of a suitably substituted unsaturated alcohol. The chiral Brønsted acid catalyst would protonate the double bond, and the nearby hydroxyl group would attack in a stereocontrolled manner to form the oxolane ring. The choice of catalyst, often a chiral phosphoric acid derivative, is crucial for achieving high enantioselectivity.

Asymmetric Cycloadditions and Cascade Reactions

Asymmetric cycloaddition reactions, such as [3+2] annulations, provide a convergent and efficient route to highly functionalized five-membered rings. nih.gov These reactions can assemble the oxolane core with control over multiple stereocenters simultaneously. For instance, a chiral Lewis acid could catalyze the reaction between an allyl silane (B1218182) and an aldehyde, leading to a substituted oxolane. nih.gov

Cascade or domino reactions offer another sophisticated approach. These multi-step sequences occur in a single pot, minimizing waste and improving operational efficiency. A cascade reaction to form a 3,3-disubstituted oxolane might be initiated by an enantioselective Michael addition, followed by an intramolecular cyclization that sets the stereochemistry at the C3 position.

Enantioselective Oxidation Reactions

Enantioselective oxidation reactions can also be employed to generate chiral oxolane precursors. For example, the Sharpless asymmetric dihydroxylation of a homoallylic alcohol could produce a chiral diol. Subsequent functional group manipulations and a cyclization step would then yield the desired chiral oxolane. While not a direct ring-forming reaction, this approach establishes the key stereochemistry early in the synthetic sequence. More advanced methods may utilize chiral hypervalent iodine reagents to effect an oxidative cyclization of an unsaturated substrate, creating the oxolane ring with high enantiomeric excess.

Diastereoselective Control in Multi-Stereocenter Systems

In more complex derivatives of the this compound scaffold that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). For instance, if a substituent is present at the C2 or C5 position of the oxolane ring, cis and trans diastereomers are possible.

Achieving diastereoselective control often relies on substrate-controlled reactions, where the existing stereochemistry in the starting material directs the formation of a new stereocenter. For example, the intramolecular cyclization of a chiral acyclic precursor will often favor the formation of one diastereomer over another due to steric and electronic factors in the transition state. Lewis acid-catalyzed reactions are particularly notable for their ability to achieve high levels of diastereoselectivity in the synthesis of substituted tetrahydrofurans. nih.gov By carefully selecting the substrate and reaction conditions, chemists can synthesize a specific diastereomer with high purity. nih.gov

Chromatographic and Spectroscopic Methods for Chiral Resolution and Enantiomeric Excess Determination

Once a chiral compound has been synthesized, it is essential to determine its optical purity, or enantiomeric excess (ee). Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining ee. This technique uses a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine ee, often with the aid of a chiral solvating agent or a chiral derivatizing agent. When a chiral auxiliary is added to a racemic mixture, it forms diastereomeric complexes or adducts that have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer.

For the preparative separation of enantiomers on a larger scale, a process known as chiral resolution is often employed. wikipedia.org The most common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows them to be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Below is an interactive table summarizing the common methods for chiral resolution and ee determination:

MethodPrincipleApplicationAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Analytical determination of enantiomeric excess.High accuracy, applicable to a wide range of compounds.Requires specialized and often expensive columns.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with distinct NMR spectra.Analytical determination of enantiomeric excess.Rapid analysis, provides structural information.Can be complex to interpret, requires a suitable chiral auxiliary.
Crystallization of Diastereomeric Salts Formation of diastereomeric salts with different solubilities.Preparative separation of enantiomers (chiral resolution).Can be scaled up for large quantities.Success is not guaranteed, can be time-consuming.
Specific Optical Rotation Measurement of the rotation of plane-polarized light by a chiral sample.Characterization of enantiopure compounds.Simple and rapid measurement.Does not directly provide ee unless the rotation of the pure enantiomer is known.

Chemical Reactivity, Derivatization, and Transformation Pathways of 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine

Reactions Involving the Oxolane Ring System

The tetrahydrofuran (B95107) ring, a five-membered cyclic ether, is generally stable but can undergo specific reactions under forcing conditions, often involving the ether oxygen or adjacent carbon atoms. The quaternary substitution at the 3-position of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine introduces significant steric hindrance, which is expected to influence the regioselectivity and feasibility of certain reactions.

Ring-Opening and Re-functionalization Reactions

Ring-opening of the oxolane moiety in this compound would typically require strong acidic conditions. The protonation of the ring oxygen atom would activate the C-O bonds towards nucleophilic attack. In principle, a nucleophile could attack either the C2 or C5 position, leading to the cleavage of the tetrahydrofuran ring.

The regioselectivity of this cleavage is influenced by both steric and electronic factors. Given the substitution at the C3 position, nucleophilic attack at the adjacent C2 position might be sterically hindered. Therefore, it is plausible that under acidic conditions with a suitable nucleophile (e.g., iodide or bromide), the ring opening would preferentially occur at the C5 position. This would result in a linear amino alcohol derivative. The general mechanism for acid-catalyzed ring opening of tetrahydrofurans is well-established. For substituted tetrahydrofurans, cleavage often occurs at the C-O bond most remote from the functional group.

Table 1: Predicted Products of Oxolane Ring-Opening Reactions

ReagentsPredicted Major ProductReaction Type
HI (excess), heat4-iodo-2-(iodomethyl)-2-(propan-2-yloxy)butan-1-amineNucleophilic Ring Opening
HBr (excess), heat4-bromo-2-(bromomethyl)-2-(propan-2-yloxy)butan-1-amineNucleophilic Ring Opening

It is important to note that the primary amine in the molecule could also be protonated under these conditions, potentially complicating the reaction profile.

Oxidation and Reduction of the Tetrahydrofuran Core

The tetrahydrofuran core is generally resistant to reduction under standard conditions. However, oxidation can occur, typically at the carbon atoms adjacent to the ring oxygen (α-positions). The oxidation of tetrahydrofuran itself can yield γ-butyrolactone. For substituted tetrahydrofurans, the regioselectivity and feasibility of oxidation depend on the substitution pattern and the oxidant used.

In the case of this compound, the C2 and C5 positions are potential sites for oxidation. Oxidation at these positions could lead to the formation of lactones or other oxygenated derivatives. However, the steric bulk around the C3 position may influence the accessibility of the C2 position to oxidizing agents. Common oxidants for such transformations include ruthenium tetroxide or strong permanganate (B83412) solutions.

C-H Functionalization Adjacent to the Ether Oxygen or Amine Group

Direct C-H functionalization of the oxolane ring in this compound represents a modern approach to its derivatization. While specific studies on this molecule are lacking, general methodologies for the C-H functionalization of cyclic ethers could be applicable. These reactions often proceed via radical mechanisms or are catalyzed by transition metals.

The primary amine or the ether oxygen could act as directing groups, guiding the functionalization to a specific C-H bond. For instance, in the presence of a suitable catalyst, it might be possible to achieve C-H activation at the C2 or C5 position of the oxolane ring. However, the lack of directing-group-amenable C-H bonds in close proximity to the coordinating heteroatoms in a conformationally favorable manner makes predicting the outcome of such reactions challenging without experimental data.

Reactivity of the Propan-2-yloxy Ether Group

The isopropoxy group attached to the quaternary center of the oxolane ring is a secondary ether, which has its own characteristic reactivity.

Ether Cleavage and Conversion to Other Oxygenated Functionalities

The propan-2-yloxy ether linkage can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway. Given that the ether is secondary, the reaction could proceed through a mixed mechanism, but the formation of a secondary carbocation on the isopropyl group is plausible under strongly acidic conditions, favoring an SN1 pathway for that fragment.

Cleavage of the C-O bond of the ether would lead to the formation of a tertiary alcohol at the 3-position of the tetrahydrofuran ring and 2-halopropane.

Table 2: Predicted Products of Propan-2-yloxy Ether Cleavage

ReagentsPredicted Major ProductsReaction Type
HI (conc.), heat3-(aminomethyl)oxolan-3-ol and 2-iodopropane (B156323)Acid-catalyzed Ether Cleavage
HBr (conc.), heat3-(aminomethyl)oxolan-3-ol and 2-bromopropane (B125204)Acid-catalyzed Ether Cleavage
BBr₃3-(aminomethyl)oxolan-3-ol and 2-bromopropaneLewis Acid-mediated Ether Cleavage

Participation in Intra- or Intermolecular Reactions

Under specific conditions, particularly with the involvement of the neighboring amine group, intramolecular reactions could be envisaged. For example, in the presence of a suitable electrophile, a cyclization reaction involving both the amine and the ether oxygen could potentially occur, although this would likely require specific stereochemical arrangements and reaction conditions.

Functional Group Transformations of the Methanamine Moiety

The primary amine group of this compound is the main site of reactivity, readily undergoing transformations to form a variety of derivatives. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine allows for the straightforward formation of various functional group derivatives through reactions with suitable electrophiles. libretexts.org

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-substituted amides. This nucleophilic acyl substitution proceeds via attack of the amine's lone pair on the carbonyl carbon of the acylating agent. fiveable.me This transformation is one of the most common methods for amide bond formation. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: As a potent nucleophile, the amine can react with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism to yield secondary amines. fiveable.mesavemyexams.com However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To achieve selective mono-alkylation, reductive amination is often a preferred method.

Sulfonamidation: Treatment of this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) yields the corresponding sulfonamide. cbijournal.comlibretexts.org This reaction is a reliable method for synthesizing sulfonamides, which are significant functional groups in medicinal chemistry. nih.govresearchgate.net The resulting primary sulfonamide contains an acidic N-H proton. libretexts.org

Urea (B33335) Formation: The primary amine readily adds to isocyanates to form N,N'-disubstituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to facilitate the reaction between the amine and another amine, though careful control of reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com Urea derivatives can also be formed through the Curtius rearrangement of an acyl azide (B81097), which generates an isocyanate intermediate that is then trapped by the amine. organic-chemistry.org

Table 1: Summary of Amine Derivatization Reactions
Derivatization TypeReagent ClassGeneral ConditionsProduct Class
AcylationAcyl Chlorides (R-COCl), Acid Anhydrides ((R-CO)₂O)Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine)N-substituted Amide
AlkylationAlkyl Halides (R-X)Solvent, often with heating; can lead to multiple alkylationsSecondary/Tertiary Amine, Quaternary Ammonium Salt
SulfonamidationSulfonyl Chlorides (R-SO₂Cl)Inert solvent, with a base (e.g., pyridine, NaOH)N-substituted Sulfonamide
Urea FormationIsocyanates (R-NCO)Inert solvent (e.g., THF, DMF), typically at room temperatureN,N'-disubstituted Urea

The lone pair of electrons on the nitrogen atom is central to the compound's function as both a nucleophile in organic reactions and as a ligand in coordination chemistry.

Reactions as a Nucleophile: The primary amine functionality makes this compound a competent nucleophile, capable of attacking electron-deficient centers. libretexts.org Its nucleophilicity allows it to participate in a wide array of reactions beyond those mentioned above, including:

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Epoxide Ring-Opening: Attack on one of the electrophilic carbon atoms of an epoxide ring, leading to the formation of a β-amino alcohol.

The steric hindrance around the nitrogen atom, due to the adjacent quaternary center, may reduce the reaction rates compared to unhindered primary amines like n-propylamine. researchgate.net

Reactions as a Ligand: The nitrogen atom of the amine and the oxygen atom of the ether can both act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions. This allows this compound to function as a ligand in the formation of metal complexes. scirp.org The coordination can occur solely through the nitrogen atom, or it can act as a bidentate P,O-ligand in more complex systems. rsc.org The formation of stable coordination complexes is observed with various transition metals. scirp.orgfrontiersin.org

Imines: The reaction of this compound with aldehydes or ketones under acid-catalyzed, dehydrating conditions yields an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This condensation reaction is reversible and involves the initial formation of a carbinolamine intermediate, followed by the elimination of water. libretexts.org The formation of imines is generally most efficient at a mildly acidic pH (around 5). libretexts.org While the reaction is common, steric hindrance from the quaternary carbon center may necessitate harsher conditions or specific catalysts for efficient imine formation with bulky ketones. acs.org

Amides: As detailed in section 4.3.1, amides are readily formed via acylation. The synthesis of amides is a cornerstone of organic and medicinal chemistry. nih.gov A variety of methods exist, including coupling the amine with a carboxylic acid using activating agents or proceeding through an acyl chloride intermediate. google.comrsc.orgresearchgate.net

Heterocyclic Systems: The bifunctional nature of derivatives of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. For instance, after conversion to a β-amino alcohol (e.g., via epoxide opening), subsequent cyclization reactions can lead to the formation of morpholine (B109124) or other saturated N-heterocycles. ethz.ch Multi-component reactions, such as those involving the in-situ formation of imines, can also be employed to construct complex heterocyclic frameworks like imidazo[1,2-a]pyridines. mdpi.com The specific heterocyclic system formed depends on the chosen reaction partners and conditions. mdpi.comnih.govrsc.org

Regioselectivity, Chemoselectivity, and Mechanistic Insights in Complex Transformations

When this compound or its derivatives participate in reactions with multifunctional reagents, the concepts of regioselectivity and chemoselectivity become critical.

Regioselectivity: In reactions where a substrate presents multiple potential electrophilic sites, the amine will preferentially attack the most reactive site. For example, in an unsymmetrical epoxide, the nucleophilic attack of the amine will be directed to one of the two carbons of the epoxide ring. The outcome (attack at the more or less substituted carbon) is influenced by the reaction mechanism (SN1 vs. SN2 character) and the conditions (acidic vs. basic).

Chemoselectivity: This refers to the selective reaction of the amine group in the presence of other functional groups, either within the same molecule or in other reagents. For instance, in a reaction with a molecule containing both an acyl chloride and a less reactive alkyl chloride, the amine will chemoselectively acylate rather than alkylate due to the higher electrophilicity of the acyl chloride carbonyl carbon. lookchem.com Similarly, when reacting with a β-keto ester, conditions can be tuned to favor either condensation to form an enamine or acylation at the nitrogen. nih.govacs.org The use of protecting groups is a common strategy to control chemoselectivity in complex syntheses, temporarily masking more reactive sites to allow a desired transformation to occur elsewhere. youtube.com

Mechanistic Insights:

Acylation: The mechanism of N-acylation proceeds through a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the amide. fiveable.me

Imine Formation: The acid-catalyzed mechanism for imine formation begins with the protonation of the carbonyl oxygen, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to a carbinolamine intermediate. Subsequent protonation of the hydroxyl group makes it a good leaving group (water), which is eliminated to form an iminium ion. Final deprotonation yields the neutral imine. masterorganicchemistry.comlibretexts.org

Alkylation: The N-alkylation with alkyl halides follows an SN2 mechanism , where the amine's lone pair directly displaces the halide from the alkyl substrate in a single concerted step. fiveable.mechemguide.co.uk The tendency for over-alkylation is a known complication of this pathway. chemguide.co.uk

The steric bulk imposed by the 3-substituted oxolane ring likely plays a significant role in the kinetics of these transformations, potentially slowing reaction rates compared to less hindered primary amines. researchgate.netmdpi.com This steric factor can also enhance selectivity in certain reactions by disfavoring transformations that require a less-hindered transition state.

Advanced Spectroscopic and Structural Characterization of 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of [3-(Propan-2-yloxy)oxolan-3-yl]methanamine, providing detailed information about the carbon skeleton and the electronic environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, which cause a downfield shift (deshielding). oregonstate.eduopenstax.org

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
NH₂ 1.0 - 3.0 Broad Singlet 2H
-CH(CH₃)₂ 3.6 - 4.0 Septet 1H
-OCH₂- (ring) 3.5 - 3.9 Multiplet 2H
-CH₂- (ring) 1.8 - 2.2 Multiplet 2H
-CH₂NH₂ 2.7 - 3.1 Singlet 2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal all eight unique carbon atoms in the molecule. The quaternary carbon (C3) is expected to show a weak signal. Carbons bonded to the electronegative oxygen and nitrogen atoms will appear in the downfield region of the aliphatic spectrum. oregonstate.edunmrs.io

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C3 (quaternary) 75 - 85
-OCH- (isopropyl) 68 - 75
-OCH₂- (ring, C5) 65 - 72
-OCH₂- (ring, C2) 70 - 78
-CH₂NH₂ 40 - 50
-CH₂- (ring, C4) 30 - 40

2D NMR Techniques: To confirm the assignments from 1D NMR, a series of 2D experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. It would show correlations between the isopropyl methine proton and the methyl protons, as well as couplings between the protons on the tetrahydrofuran (B95107) ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

For a more profound understanding of the molecule's three-dimensional structure and stereochemistry, advanced NMR pulse sequences are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ carbons, aiding in the definitive assignment of the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): As the molecule possesses a stereocenter at C3, NOESY or ROESY experiments are invaluable. These techniques detect through-space interactions between protons that are in close proximity. Such data can help determine the relative stereochemistry and the preferred conformation of the molecule in solution by revealing spatial relationships between the aminomethyl group, the isopropyl group, and the protons on the oxolane ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₇NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value to within a few parts per million (ppm).

The fragmentation pattern in tandem MS/MS experiments is dictated by the molecule's functional groups. Amines and ethers are known to direct fragmentation through specific pathways, primarily α-cleavage. oregonstate.edumiamioh.edudocsity.com

Predicted Major Fragmentation Pathways

m/z Value Proposed Fragment Structure Fragmentation Pathway
M-15 [M - CH₃]⁺ Loss of a methyl radical from the isopropyl group.
M-43 [M - C₃H₇]⁺ Loss of the isopropyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The primary amine and ether groups will produce strong, diagnostic signals. wpmucdn.comorgchemboulder.com

N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com

C-O Stretching: A strong, prominent band in the 1150-1085 cm⁻¹ region will signify the C-O-C stretching of the ether linkage. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. libretexts.org

The hydrocarbon backbone of the oxolane ring and the isopropyl group will produce distinct signals.

Symmetric stretching modes, such as the symmetric C-O-C stretch, may be more prominent in the Raman spectrum than in the IR. researchgate.net

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Range (cm⁻¹) Expected Raman Range (cm⁻¹)
Primary Amine N-H Stretch 3500-3300 (two bands) 3500-3300
Primary Amine N-H Bend 1650-1580 Weak
Aliphatic C-H Stretch 2980-2850 2980-2850
Ether C-O-C Stretch 1150-1085 (strong) 1150-1085

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comwikipedia.org This technique requires growing a suitable single crystal of the compound or a salt derivative (e.g., a hydrochloride salt).

The analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. Most importantly, as this compound is a chiral molecule (due to the stereocenter at C3), X-ray crystallography performed on a crystal of a single enantiomer can unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer). uq.edu.au The crystallographic data would include parameters such as the crystal system, space group, and unit cell dimensions.

Chiroptical Spectroscopy for Optical Purity Assessment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Since the molecule is chiral, it will be optically active if it exists as a single enantiomer or in an enantiomerically enriched form. Chiroptical techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques are fundamental for characterizing chiral substances. ORD measures the change in optical rotation as a function of wavelength, while ECD measures the difference in absorption of left and right circularly polarized light. rsc.orgresearchgate.net The molecule lacks strong chromophores, so significant ECD signals would likely only appear in the far-UV region.

The primary application of these methods for this compound would be to assess its optical purity or enantiomeric excess (% ee). The magnitude of the optical rotation or the ECD signal is directly proportional to the concentration difference between the two enantiomers. nsf.gov For more robust analysis and potential assignment of absolute configuration without X-ray crystallography, the primary amine group could be derivatized with a chromophoric agent, which would induce a stronger CD signal in a more accessible spectral region. nih.govrsc.org

Computational and Theoretical Investigations of 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comrsc.org It is favored for its balance of accuracy and computational efficiency. DFT calculations for [3-(Propan-2-yloxy)oxolan-3-yl]methanamine would be employed to determine its most stable three-dimensional structure (geometry optimization) and its ground-state electronic energy.

The process typically involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p). nih.govnih.gov The calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The final energy value is a key thermodynamic parameter used in calculating reaction energies and stabilities.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound This table presents the type of data obtained from DFT calculations and does not represent experimentally verified values.

Parameter Atom(s) Involved Hypothetical Value
Bond Lengths
C-O (ether) 1.43 Å
C-N (amine) 1.47 Å
C-C (ring) 1.54 Å
Bond Angles
C-O-C (ether) 112°
C-C-N (amine) 110°

| Dihedral Angle | C-O-C-C | 145° |

While DFT is prevalent, other quantum chemical methods offer a spectrum of accuracy and computational cost, making them useful for comparative analysis.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate solutions from first principles without using empirical parameters derived from experimental data. nih.govarkat-usa.org HF is a foundational method that provides a good starting point but often requires correction for electron correlation, which is addressed by more advanced methods like MP2. nih.gov These are typically more computationally demanding than DFT but can offer benchmark-quality results for smaller molecules. nih.gov

Semi-Empirical Methods: These approaches (e.g., AM1, PM3) simplify the calculations by using parameters derived from experimental data. They are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer-timescale simulations. However, their reliance on parameterization means their accuracy can be variable and depends on the molecule being structurally similar to those in the training data sets.

A comparative analysis using these different levels of theory would provide a comprehensive understanding of the electronic structure of this compound and validate the results obtained from the chosen DFT functional and basis set.

Table 2: Comparison of Quantum Chemical Calculation Approaches

Method Type General Characteristics Typical Use Case for Comparative Analysis
Semi-Empirical Very fast, lowest accuracy, uses empirical parameters. Initial screening of many conformers or large systems.
DFT Good balance of speed and accuracy, widely applicable. Primary method for geometry optimization and property calculation.
Ab Initio (HF) Slower than DFT, neglects electron correlation. Baseline comparison for electron correlation effects.

| Ab Initio (MP2) | Computationally expensive, includes electron correlation. | High-accuracy benchmark for energy and geometry of key structures. |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Orbital Interactions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atom in the amine group and, to a lesser extent, the oxygen atom of the ether group, as these are the most electron-rich and least tightly bound electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net FMO analysis can predict how the molecule will interact with other reagents. For example, an electrophile would preferentially attack the regions of the molecule where the HOMO is largest (the nitrogen atom), while a nucleophile would target areas where the LUMO has significant density.

Table 3: Key FMO-Derived Parameters and Their Significance

Parameter Definition Chemical Interpretation
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor.

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A small gap suggests high polarizability and chemical reactivity. A large gap suggests high stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions and Binding Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its behavior in electrostatic interactions. libretexts.orgyoutube.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are attractive to electrophiles. In this compound, these would be centered on the lone pairs of the nitrogen and oxygen atoms. ucalgary.caresearchgate.net Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net These would be found around the hydrogen atoms of the amine group (-NH₂) and, to a lesser extent, the hydrogens on carbons adjacent to the electronegative oxygen and nitrogen atoms.

MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding. The blue regions (positive potential) on the amine hydrogens indicate their potential to act as hydrogen bond donors, while the red regions (negative potential) on the nitrogen and oxygen atoms show their capacity to act as hydrogen bond acceptors. This information is critical for understanding how the molecule might bind to a biological receptor or interact with solvent molecules. acs.org

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. rsc.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensor for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netchemicalbook.com Comparing these predicted shifts to experimental spectra helps confirm the molecule's structure and assign specific signals to the correct atoms. For example, protons on carbons attached to the ether oxygen or amine nitrogen would be predicted to have higher chemical shifts (downfield) due to deshielding effects. hmdb.ca

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. acs.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H stretching, or C-O-C bending. youtube.comacs.org These predicted frequencies are often systematically scaled by a small factor to better match experimental values. This analysis helps in assigning the bands in an experimental IR spectrum and confirming the presence of specific functional groups. acs.orgresearchgate.net

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table illustrates the type of data generated from NMR prediction calculations and does not represent experimentally verified values.

Atom Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH(CH₃)₂ 3.5 - 3.7 68 - 72
-CH(CH₃)₂ 1.1 - 1.3 22 - 25
-CH₂-N 2.8 - 3.0 45 - 50
-NH₂ 1.5 - 2.5 (variable) N/A
Oxolane Ring CH₂ 1.8 - 2.2 / 3.6 - 3.9 28 - 32 / 65 - 70

| Quaternary C | N/A | 78 - 82 |

Conformational Landscape Exploration and Molecular Dynamics Simulations

The flexibility of this compound, arising from the non-planar oxolane ring and rotatable single bonds in the side chains, means it can exist in multiple spatial arrangements, or conformations. chemistrysteps.comlibretexts.org

Conformational Landscape Exploration: This involves systematically or stochastically searching for all low-energy conformers of the molecule. researchgate.net Quantum chemical calculations can be performed on each identified conformer to determine their relative energies and populations at a given temperature according to the Boltzmann distribution. The oxolane (tetrahydrofuran) ring itself can adopt various puckered conformations (envelope and twist forms), and the orientation of the methanamine and isopropoxy groups relative to the ring will further diversify the conformational landscape. nih.gov Identifying the global minimum energy conformer and other low-lying conformers is essential, as the molecule's observed properties are an average over this conformational ensemble.

Mechanistic Elucidation of Synthetic Reactions via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions. Through quantum chemical calculations, such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction involving this compound. This would involve:

Identifying Intermediates and Transition States: Calculating the geometries and energies of all reactants, products, intermediates, and transition states involved in a synthetic pathway.

Determining Reaction Pathways: Mapping the minimum energy path to understand the sequence of bond-breaking and bond-forming events.

Calculating Activation Energies: Determining the energy barriers for each step, which allows for the identification of the rate-determining step and provides insights into reaction kinetics.

A detailed computational study would provide a molecular-level understanding of how this compound is formed or how it participates in subsequent reactions. However, specific research articles publishing such a mechanistic elucidation for this compound could not be identified.

Supramolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules and the nature of the non-covalent forces that stabilize the crystal structure.

If a crystal structure of this compound were available, a Hirshfeld analysis would involve:

Generating Hirshfeld Surfaces: Mapping properties like dᵢ (distance from the surface to the nearest nucleus inside), dₑ (distance to the nearest nucleus outside), and dₙₒᵣₘ (a normalized contact distance) onto the molecular surface. Red spots on a dₙₒᵣₘ surface typically indicate close intermolecular contacts, such as hydrogen bonds.

This analysis would reveal the dominant forces in the solid state of the compound, such as hydrogen bonding involving the amine and ether groups, and weaker van der Waals interactions. Despite the utility of this technique, no studies performing a Hirshfeld surface analysis on this compound were found in the public domain.

Below is a representative data table illustrating the type of information that a Hirshfeld surface analysis would provide, were the data available.

Table 1: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
Interaction TypeContribution (%)Description
H···HData not availableRepresents contacts between hydrogen atoms, typically the largest contributor.
O···H / H···OData not availableCorresponds to hydrogen bonds involving the ether and hydroxyl functionalities.
N···H / H···NData not availableIndicates hydrogen bonds involving the primary amine group.
C···H / H···CData not availableRepresents weaker C-H···π or other van der Waals interactions.
OtherData not availableIncludes minor contacts such as C···C, N···O, etc.

Applications in Advanced Organic Synthesis: 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine As a Building Block

Strategic Use of the Oxolane-Amine Scaffold in Multistep Syntheses

The oxolane, or tetrahydrofuran (B95107), ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its incorporation into a synthetic route can be a strategic decision to impart specific physicochemical properties to the target molecule, such as improved solubility and metabolic stability. The presence of both a protected hydroxyl group (as an isopropoxy ether) and a primary amine on the same carbon atom in "[3-(Propan-2-yloxy)oxolan-3-yl]methanamine" offers a unique stereochemical and functional handle for multistep syntheses.

The primary amine serves as a versatile nucleophile or can be readily converted into a wide range of other functional groups. This dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it a valuable linchpin in the assembly of complex molecular architectures. The ether linkage is generally stable under many reaction conditions, allowing for transformations at the amine terminus without disturbing the oxolane core.

Feature of the Oxolane-Amine ScaffoldSynthetic AdvantagePotential Application in Multistep Synthesis
Oxolane Ring Imparts desirable pharmacokinetic properties (e.g., solubility, metabolic stability).Introduction of a polar, non-planar scaffold into drug candidates.
Primary Amine Versatile functional group for nucleophilic substitution, acylation, alkylation, etc.Serves as a key point for chain extension or linkage to other molecular fragments.
Geminal Substitution Creates a stereocenter with defined spatial arrangement of substituents.Control of stereochemistry in the synthesis of complex chiral molecules.
Isopropoxy Group Acts as a stable protecting group for the tertiary alcohol.Allows for selective reactions at the amine functionality without interference from a free hydroxyl group.

Construction of Complex Heterocyclic and Polycyclic Systems

Building blocks containing both a nucleophilic amine and an ether linkage within a cyclic framework are valuable precursors for the synthesis of complex heterocyclic and polycyclic systems. The amine functionality of "this compound" can participate in a variety of cyclization reactions to form new rings fused to or incorporating the oxolane core.

For instance, the amine can react with bifunctional electrophiles to construct larger heterocyclic rings, such as diazepines or other medium-sized rings, which are of interest in medicinal chemistry. Intramolecular reactions, following further functionalization, could also lead to the formation of bridged bicyclic systems, a structural motif present in many natural products. The stereochemistry of the substituted oxolane ring can influence the stereochemical outcome of these cyclization reactions, providing a pathway to enantiomerically enriched polycyclic products.

Reaction TypePotential Heterocyclic/Polycyclic Product
Condensation with dicarbonyls Fused pyrazines or other nitrogen-containing heterocycles.
Pictet-Spengler type reactions Spiro- or fused-ring systems containing a tetrahydroisoquinoline-like moiety.
Intramolecular cyclization after N-functionalization Bridged bicyclic systems or macrocycles.

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other biologically active compounds. researchgate.netcombichemistry.com If "this compound" is prepared in an enantiomerically pure form, it can serve as a valuable chiral synthon. The stereocenter at the C3 position of the oxolane ring can be used to control the stereochemistry of subsequent reactions, transferring its chirality to the final product.

The use of such chiral building blocks is a common strategy in asymmetric synthesis to avoid the need for chiral separations or complex asymmetric catalytic steps later in the synthetic sequence. The predefined stereochemistry of the building block can direct the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity. Chiral amines and their derivatives are widely used as chiral auxiliaries or as key components of chiral ligands for asymmetric catalysis. researchgate.net

Approach in Asymmetric SynthesisRole of the Chiral Oxolane-Amine Building Block
Chiral Pool Synthesis The enantiomerically pure building block is incorporated directly into the target molecule.
Chiral Auxiliary The building block is temporarily attached to a prochiral substrate to direct a stereoselective transformation, and is subsequently removed.
Chiral Ligand Synthesis The amine functionality can be elaborated to create a chiral ligand for use in asymmetric metal catalysis.

Precursor for Functionalized Organic Materials and Ligands

The functional groups present in "this compound" make it a potential precursor for the synthesis of specialized organic materials and ligands. The primary amine can be readily functionalized to introduce polymerizable groups, leading to the formation of polymers with incorporated oxolane units, which could have applications in areas such as specialty coatings or biocompatible materials.

Furthermore, the amine can be used as an anchor point for the synthesis of polydentate ligands. By introducing other donor atoms through reaction at the nitrogen, ligands with specific coordination geometries can be designed for applications in catalysis, metal sequestration, or as contrast agents for medical imaging. The oxolane ring can influence the solubility and stability of the resulting metal complexes.

Application AreaFunctionalization StrategyPotential Product
Polymer Chemistry Acylation of the amine with acryloyl chloride or a similar monomer.Acrylamide-based polymers with pendant oxolane groups.
Coordination Chemistry Reaction with chelating groups (e.g., pyridine (B92270), carboxylates) to form polydentate ligands.Chiral ligands for asymmetric catalysis or metal-organic frameworks (MOFs).
Materials Science Incorporation into liquid crystal structures or self-assembling monolayers.Functional materials with tailored properties based on the oxolane scaffold.

Application in the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Building blocks with multiple points for diversification are highly sought after for this purpose. "this compound" is well-suited for the synthesis of diverse chemical libraries due to the reactivity of its primary amine.

Starting from this single building block, a multitude of derivatives can be rapidly synthesized by reacting the amine with a diverse set of reagents, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced to secondary amines), and isocyanates (to form ureas). This approach allows for the systematic exploration of the chemical space around the oxolane-amine scaffold, which can be valuable in the search for new bioactive compounds. The synthesis of such libraries can be amenable to solid-phase or parallel synthesis techniques, further accelerating the drug discovery process. google.com

Reagent ClassResulting Functional GroupLibrary Type
Carboxylic Acids/Acid Chlorides AmidesAmide libraries
Aldehydes/Ketones (reductive amination) Secondary/Tertiary AminesAmine libraries
Isocyanates/Isothiocyanates Ureas/ThioureasUrea (B33335)/Thiourea libraries
Sulfonyl Chlorides SulfonamidesSulfonamide libraries

Emerging Research Frontiers and Unexplored Avenues for 3 Propan 2 Yloxy Oxolan 3 Yl Methanamine

Sustainable and Bio-Inspired Synthetic Methodologies

The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. For [3-(Propan-2-yloxy)oxolan-3-yl]methanamine, moving beyond conventional multi-step syntheses towards more environmentally benign processes is a critical research frontier. Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a promising approach. researchgate.net This could involve utilizing readily available natural precursors like sugars or terpenes, which already contain the core furanose ring structure, thereby reducing the number of synthetic steps and the reliance on petroleum-based starting materials. Research in this area would focus on identifying suitable biological feedstocks and developing catalytic systems that can efficiently and selectively convert them into the desired tetrahydrofuran (B95107) scaffold.

Chemoenzymatic Approaches for Stereocontrolled Synthesis

The presence of a stereocenter in this compound makes stereocontrolled synthesis a vital area of investigation. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful tool for producing enantiomerically pure compounds. mdpi.comresearchgate.net Enzymes such as lipases or transaminases could be employed in kinetic resolution processes to separate enantiomers or in asymmetric transformations to create the desired stereoisomer with high selectivity. researchgate.net For instance, a prochiral ketone precursor could be stereoselectively aminated using an appropriate ω-transaminase, establishing the crucial chiral center in a single, efficient step. The development of such chemoenzymatic routes would be a significant advancement, providing access to specific stereoisomers for applications in pharmaceuticals or materials science. mdpi.com

Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis represent cutting-edge fields in synthetic chemistry that promote reactions using light or electricity, often under mild conditions. These technologies are largely unexplored for the synthesis and modification of compounds like this compound. Future research could investigate the use of photocatalysts to mediate novel carbon-carbon or carbon-heteroatom bond formations, potentially enabling the synthesis of complex derivatives that are inaccessible through traditional thermal methods. Similarly, electrocatalysis could be employed for selective oxidations or reductions on the tetrahydrofuran ring or its substituents, offering a green alternative to conventional reagents.

Development of Novel Functionalizations and Derivatizations

The primary amine group and the ether linkage in this compound are key handles for further chemical modification. A significant research avenue lies in the systematic exploration of novel functionalizations to create a diverse library of derivatives. This could involve reactions such as acylation, alkylation, or arylation of the amine to introduce new functionalities and modulate the compound's physicochemical properties. Furthermore, derivatization could lead to the development of new ligands for catalysis or novel monomers for polymerization, expanding the utility of the core structure.

Potential Derivatization Reaction Reagent/Catalyst Resulting Functional Group Potential Application Area
N-AcylationAcid Chlorides / AnhydridesAmideMaterials Science, Medicinal Chemistry
N-AlkylationAlkyl HalidesSecondary/Tertiary AmineCatalysis, Ligand Synthesis
Reductive AminationAldehydes/Ketones, Reducing AgentSubstituted AminePharmaceutical Scaffolds
SulfonylationSulfonyl ChloridesSulfonamideBioactive Compound Synthesis

Integration into Supramolecular Chemistry and Nanotechnology

The unique three-dimensional shape and functional groups of this compound make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited to construct self-assembling systems, such as molecular cages, gels, or liquid crystals. In nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, quantum dots, or surfaces, thereby imparting specific recognition properties or enhancing their compatibility with biological systems.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry methodologies are indispensable. nih.govnih.gov Combinatorial synthesis would enable the rapid generation of large libraries of derivatives by systematically varying the substituents on the core scaffold. mdpi.com These libraries could then be subjected to HTS assays to identify compounds with desirable biological activities or material properties. nih.gov This approach significantly enhances the efficiency of the discovery process, allowing for the rapid identification of lead compounds for further development in areas such as drug discovery, catalysis, or materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(Propan-2-yloxy)oxolan-3-yl]methanamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated oxolan precursor (e.g., 3-chlorooxolane) with isopropyl alcohol under reflux, using a base like K₂CO₃ to deprotonate the alcohol. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometry to maximize yield . Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the oxolan ring connectivity, propan-2-yloxy group (δ ~1.2 ppm for isopropyl CH₃), and methanamine protons (δ ~2.8 ppm for NH₂).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (C₉H₁₇NO₂, theoretical m/z 183.123) and fragmentation patterns.
  • X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What are the common chemical reactions involving the methanamine and propan-2-yloxy groups in this compound?

  • Methodology :

  • Amine Reactivity : The methanamine group undergoes acylation (with acyl chlorides) or Schiff base formation (with aldehydes), useful for derivatization in drug discovery .
  • Ether Stability : The propan-2-yloxy group is resistant to hydrolysis under mild conditions but cleaved by strong acids (e.g., HBr/HOAc), enabling selective functionalization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes) based on the compound’s amine and ether motifs.
  • QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., CNS permeability predicted via blood-brain barrier models) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, pH, and temperature) to isolate variables.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in efficacy or toxicity .

Q. How does the stereochemistry of the oxolan ring influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to prepare enantiopure forms.
  • Biological Evaluation : Compare enantiomers in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., pharmacokinetics) to establish structure-activity relationships .

Key Research Challenges

  • Stereochemical Complexity : The oxolan ring’s conformation impacts both synthetic accessibility and target binding. Computational modeling paired with chiral HPLC analysis is critical .
  • Biological Target Identification : Use affinity chromatography or photoaffinity labeling to identify protein targets, leveraging the amine group for probe conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.